Tetrazolo[1,5-a]pyridine-6-carboxylic acid
Description
Contextualization within Heterocyclic Chemistry
Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing at least one atom other than carbon within their ring structure. Nitrogen-containing heterocycles are particularly prominent, forming the core scaffolds of a vast number of natural products, pharmaceuticals, and functional materials. mdpi.comresearchgate.net These compounds are integral to biochemistry, present in molecules like nucleic acids and vitamins. rsc.org
The pyridine (B92270) ring, a six-membered nitrogen-containing heterocycle, is a "privileged nucleus" found in numerous natural and synthetic bioactive compounds, including vitamins and many drugs. mdpi.com Tetrazolo[1,5-a]pyridine-6-carboxylic acid is a derivative of this important heterocyclic system, where the pyridine ring is fused with another heterocyclic ring, a tetrazole.
Significance of Fused Tetrazole Systems in Organic Synthesis
The tetrazole ring is a five-membered aromatic ring composed of four nitrogen atoms and one carbon atom. Fused tetrazole systems, where the tetrazole ring is annulated to another ring, are of significant interest in organic synthesis and medicinal chemistry. acs.orgnih.gov The high nitrogen content of the tetrazole ring contributes to its unique electronic properties and metabolic stability. rug.nl
A key feature of the tetrazole group is its role as a bioisostere for the carboxylic acid functional group. beilstein-journals.orgnih.gov This means it can mimic the acidic properties and spatial arrangement of a carboxylic acid, often leading to improved pharmacological properties such as enhanced lipophilicity and metabolic resistance. beilstein-journals.org The synthesis of fused tetrazole derivatives is an active area of research, with various methods developed to construct these bicyclic systems, often involving cycloaddition reactions. acs.orgnih.gov The presence of this fused system in this compound makes it a noteworthy scaffold for further chemical exploration.
Overview of Research Trajectories for Carboxylic Acid Derivatives of Nitrogen Heterocycles
Carboxylic acid derivatives of nitrogen heterocycles are a cornerstone of modern medicinal chemistry. openmedicinalchemistryjournal.commdpi.com The incorporation of a carboxylic acid group into a heterocyclic scaffold can modulate the molecule's acidity, solubility, and ability to interact with biological targets through hydrogen bonding. rsc.org More than half of all unique small-molecule drugs approved by the U.S. FDA contain a nitrogen heterocycle, highlighting the importance of this structural class. mdpi.comrsc.org
Research in this area often focuses on designing and synthesizing novel compounds for various therapeutic applications. mdpi.com The combination of a nitrogen-containing ring system, which provides a rigid and defined three-dimensional structure, with a carboxylic acid functional group, which acts as a key interaction point, is a well-established strategy in drug discovery. researchgate.netopenmedicinalchemistryjournal.com Therefore, compounds like this compound fit into a broader research trajectory aimed at exploring the chemical space of functionalized nitrogen heterocycles for potential applications in materials science and medicinal chemistry.
Structure
3D Structure
Properties
IUPAC Name |
tetrazolo[1,5-a]pyridine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-6(12)4-1-2-5-7-8-9-10(5)3-4/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUSYICWELGOHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=NN2C=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20323703 | |
| Record name | tetrazolo[1,5-a]pyridine-6-carboxylic acid | |
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Molecular Weight |
164.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7477-13-6 | |
| Record name | Tetrazolo[1,5-a]pyridine-6-carboxylic acid | |
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| Record name | Tetrazolo(1,5-a)pyridine-6-carboxylic acid | |
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| Record name | tetrazolo[1,5-a]pyridine-6-carboxylic acid | |
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| Record name | [1,2,3,4]tetrazolo[1,5-a]pyridine-6-carboxylic acid | |
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Synthetic Methodologies for Tetrazolo 1,5 a Pyridine 6 Carboxylic Acid and Its Analogues
Direct Synthesis Approaches
Direct synthesis approaches, particularly those involving MCRs, provide a convergent and efficient pathway to tetrazolo[1,5-a]pyridine (B153557) derivatives. These methods are characterized by the simultaneous reaction of three or more starting materials to form a single product that incorporates the majority of the atoms from the reactants.
MCRs are highly valued in synthetic chemistry for their efficiency, reduction of waste, and the ability to rapidly generate libraries of structurally diverse compounds. researchgate.net For the synthesis of tetrazolo[1,5-a]pyridine analogues like tetrazolo[1,5-a]pyrimidines, MCRs represent a cornerstone of modern synthetic strategy. researchgate.netresearchgate.net
5-Aminotetrazole (B145819) is a critical building block in the multi-component synthesis of fused tetrazole heterocycles. clockss.org It typically functions as a 1,3-binucleophilic reagent, where both the exocyclic amino group and a nitrogen atom within the tetrazole ring participate in the reaction cascade. clockss.org This dual nucleophilicity allows it to react with electrophilic intermediates generated in situ, leading to the formation of the fused heterocyclic system. clockss.org The reactivity of its nucleophilic centers can be modulated by reaction conditions such as pH, which allows for control over the reaction's selectivity. researchgate.net In the synthesis of Schiff bases, for instance, 5-aminotetrazole is condensed with various aromatic aldehydes to form the initial C=N bond. ajol.info
In a typical MCR for synthesizing the core structure, aromatic aldehydes and β-ketoesters are essential components that react to form a key intermediate. The process is generally believed to begin with a Knoevenagel condensation between the aromatic aldehyde and the active methylene (B1212753) group of the β-ketoester. nih.gov This step generates an electron-deficient alkene intermediate. Subsequently, the 5-aminotetrazole undergoes a Michael addition to this intermediate, followed by an intramolecular cyclization and dehydration (annulation) to yield the final 4,7-dihydrotetrazolo[1,5-a]pyrimidine ring system. nih.gov This sequence efficiently constructs the fused pyridine (B92270) ring onto the tetrazole core.
The efficiency, selectivity, and yield of these multi-component reactions are heavily influenced by the choice of catalyst. Both heterogeneous nanocatalysts and homogeneous acid catalysts have been successfully employed to promote the synthesis of tetrazolo[1,5-a]pyridine analogues. researchgate.netcatalysiscongress.com
####### 2.1.1.3.1. Nanocatalysis (e.g., MOF-supported catalysts)
Nanocatalysts have gained significant attention due to their high surface area, unique chemical properties, and ease of separation and recyclability, which aligns with the principles of green chemistry. catalysiscongress.comamerigoscientific.com Metal-Organic Frameworks (MOFs), a class of porous crystalline materials, have proven to be effective catalysts for these syntheses. researchgate.netcatalysiscongress.com For example, UiO-66-NH2, a Lewis basic MOF, has been used to catalyze the three-component reaction of 1H-tetrazole-5-amine, 3-cyanoacetyl indole, and aromatic aldehydes under solvent-free conditions, demonstrating excellent reusability. researchgate.net Similarly, magnetic nanocatalysts, such as Fe3O4 nanoparticles functionalized with other compounds, offer facile catalyst recovery through magnetic separation. researchgate.netamerigoscientific.com
Table 1: Examples of Nanocatalysts in the Synthesis of Tetrazolo[1,5-a]pyrimidine (B1219648) Analogues
| Catalyst | Reactants | Conditions | Yield | Source |
| UiO-66-NH2 MOF | 1H-tetrazole-5-amine, 3-cyanoacetyl indole, Aromatic aldehydes | 100 °C, Solvent-free | High | researchgate.net |
| Fe3O4@SiO2-NH2 | 5-aminotetrazole, β-ketoesters, Aromatic aldehydes | Not specified | High | researchgate.net |
| ZIF supported on red soil | 5-aminotetrazole, β-ketoesters, Aromatic aldehydes | Not specified | Not specified | catalysiscongress.com |
####### 2.1.1.3.2. Acid-Catalyzed Approaches (e.g., sulfamic acid, p-toluenesulfonic acid, TFA:DIPEA)
Homogeneous acid catalysts are widely used to accelerate the condensation and cyclization steps in the MCR synthesis of tetrazolo[1,5-a]pyridine derivatives. These catalysts activate the carbonyl group of the aldehyde, facilitating the initial Knoevenagel condensation. A combination of trifluoroacetic acid (TFA) and N,N-diisopropylethylamine (DIPEA) has been reported as an effective catalytic system for the three-component synthesis of tetrazolo[1,5-a]pyrimidine-6-carboxylates. researchgate.net Other acids, such as p-toluenesulfonic acid (tosylic acid), have also been shown to significantly improve reaction yields and reduce reaction times, particularly under solventless conditions. clockss.org
Table 2: Acid Catalysts in the Synthesis of Tetrazolo[1,5-a]pyrimidine Analogues
| Catalyst | Reactants | Conditions | Yield | Source |
| TFA:DIPEA (1:1) | 5-aminotetrazole, β-ketoesters, Aromatic aldehyde | Not specified | Not specified | researchgate.net |
| p-Toluenesulfonic acid | 5-aminotetrazole, Dimedone, Benzaldehydes | Solventless | Improved Yield | clockss.org |
| Molecular Iodine (10 mol%) | 5-aminotetrazole, Dimedone, Benzaldehydes | Reflux in isopropanol | 63-92% | clockss.org |
Catalytic Systems in Multi-Component Syntheses
Ring Closure and Cycloaddition Reactions
Ring closure and cycloaddition reactions represent the primary strategies for the construction of the tetrazolo[1,5-a]pyridine core. These methods typically involve the formation of the tetrazole ring onto a pre-existing pyridine scaffold.
The intramolecular [3+2] cycloaddition is a powerful method for constructing five-membered rings. In the context of fused tetrazole synthesis, this reaction typically involves a precursor molecule containing both an azide (B81097) group and a suitable dipolarophile. For instance, a two-step method has been reported for synthesizing fused tetrazole systems, which concludes with an intramolecular [3+2] cycloaddition upon heating. rsc.org This process involves the initial formation of an intermediate containing an azide, which then undergoes cyclization to form the tetrazole ring fused to the adjacent heterocyclic system. rsc.org While this specific example leads to a decahydropyrrolo[1,2-a]tetrazolo[1,5-d]pyrazine, the fundamental principle is applicable to the synthesis of other fused tetrazoles. rsc.org
Similarly, oxidative [3+2] cycloaddition reactions of N-aminopyridines with various alkenes have been developed to synthesize the related pyrazolo[1,5-a]pyridine (B1195680) core under metal-free conditions. organic-chemistry.org This highlights the utility of cycloaddition strategies in building fused pyridine-based heterocycles.
A common and effective route to tetrazolo[1,5-a]pyridines involves the conversion of pyridine N-oxides. This transformation can be achieved using various reagents that facilitate the transfer of a nitrogen source to form the tetrazole ring.
One established method involves treating pyridine N-oxides with sulfonyl or phosphoryl azides. arkat-usa.orgorganic-chemistry.org In particular, diphenyl phosphorazidate (DPPA) has been identified as a highly convenient and effective reagent for this conversion, often providing good to excellent yields when heated with the pyridine N-oxide in the absence of a solvent. organic-chemistry.orgnih.gov The reaction can be scaled up effectively, demonstrating its practical utility. organic-chemistry.org Another approach utilizes 4-toluene sulfonyl chloride in conjunction with sodium azide in toluene (B28343) at elevated temperatures. organic-chemistry.orgresearchgate.net More recently, a milder method has been developed using triflic anhydride (B1165640) as an activator for the reaction between pyridine N-oxides and sodium azide in acetonitrile, which can proceed at temperatures from 0 °C to room temperature. arkat-usa.org
Table 1: Synthesis of Tetrazolo[1,5-a]pyridine Analogues from Pyridine N-Oxides
| Pyridine N-Oxide Precursor | Reagents | Solvent | Conditions | Yield (%) |
| Pyridine-N-oxide | Diphenyl phosphorazidate (DPPA), Pyridine | None | 120 °C, 24 h | 86 |
| 4-Methylpyridine-N-oxide | Diphenyl phosphorazidate (DPPA), Pyridine | None | 120 °C, 24 h | 92 |
| Pyridine-N-oxide | Sodium azide, Triflic anhydride | Acetonitrile | 0 °C to RT | 80 |
| 4-Methoxypyridine-N-oxide | Sodium azide, Triflic anhydride | Acetonitrile | 0 °C to RT | 79 |
Data compiled from multiple sources. arkat-usa.orgorganic-chemistry.org
The direct substitution of a halogen on the pyridine ring with an azide source provides another key pathway to the tetrazolo[1,5-a]pyridine system. Traditional methods often suffered from harsh conditions and poor yields. arkat-usa.orgresearchgate.net
A more contemporary and convenient method utilizes the reaction of 2-halopyridines with trimethylsilyl (B98337) azide (TMSN₃) in the presence of tetrabutylammonium (B224687) fluoride (B91410) hydrate (B1144303) (TBAF·xH₂O). organic-chemistry.org This procedure offers high conversion rates and good isolated yields, typically by heating the reactants at 85 °C for 24 hours. organic-chemistry.org This method is advantageous as it overcomes the limitations of older protocols, providing a regioselective and efficient synthesis. organic-chemistry.org The resulting products, such as 8-bromotetrazolo[1,5-a]pyridine, can be further functionalized through various cross-coupling reactions, including Suzuki, Stille, and arylamination reactions, to generate a diverse library of derivatives. organic-chemistry.org
Table 2: Synthesis of Tetrazolo[1,5-a]pyridine from 2-Halopyridines
| 2-Halopyridine Precursor | Azide Source | Catalyst/Additive | Conditions | Yield (%) |
| 2,3-Dichloropyridine | Trimethylsilyl azide | TBAF·xH₂O | 85 °C, 24 h | 88 |
| 2-Bromo-3-methylpyridine | Trimethylsilyl azide | TBAF·xH₂O | 85 °C, 24 h | 90 |
| 2-Chloro-5-nitropyridine | Trimethylsilyl azide | TBAF·xH₂O | 85 °C, 24 h | 82 |
Data compiled from a study by Laha and Cuny. organic-chemistry.org
Solvent-Free Synthetic Protocols
Solvent-free, or solid-state, reactions are a cornerstone of green chemistry, offering benefits such as reduced waste, easier purification, and often, enhanced reaction rates. researchgate.net Several methodologies for the synthesis of tetrazolo[1,5-a]pyridine and its analogues have been adapted to solvent-free conditions.
As previously mentioned, the conversion of pyridine N-oxides to tetrazolo[1,5-a]pyridines using sulfonyl or phosphoryl azides, particularly DPPA, proceeds efficiently by heating the reactants together without any solvent. organic-chemistry.orgnih.gov This method is notable for its good yields and operational simplicity. organic-chemistry.org
Furthermore, multicomponent reactions (MCRs) under solvent-free conditions have been employed to construct more complex systems incorporating the tetrazole moiety. For example, a one-pot, catalyst-free synthesis of fused bis-heterocycles containing an imidazo[1,2-a]pyridine (B132010) and a tetrazolo[1,5-a]quinoline (B14009986) framework has been reported by heating the components at 70 °C, achieving yields up to 96%. researchgate.netscispace.com Similarly, the synthesis of tetrazolo[1,5-a]pyrimidine-6-carbonitriles has been accomplished via a three-component reaction under solvent-free conditions at 100 °C, demonstrating the broad applicability of this eco-friendly approach. nih.gov
Synthetic Routes to Key Intermediates
Preparation of Functionalized Pyridine Precursors
The primary precursors for the synthetic routes discussed are functionalized pyridine N-oxides and 2-halopyridines. The synthesis of these intermediates is well-established in organic chemistry.
Pyridine N-Oxides : These are typically prepared by the direct oxidation of the corresponding pyridine derivative. Common oxidizing agents for this transformation include hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). The choice of oxidant and reaction conditions depends on the nature of the substituents on the pyridine ring. For the synthesis of a precursor to tetrazolo[1,5-a]pyridine-6-carboxylic acid, one would start with a pyridine-2-substituted derivative which can later be converted to the tetrazole, and a substituent at the 6-position that is either a carboxylic acid or a group that can be converted to a carboxylic acid (e.g., a methyl group, which can be oxidized, or a nitrile, which can be hydrolyzed).
Derivatization of Aminotetrazoles
A plausible and effective strategy for the synthesis of this compound involves the derivatization of a pre-functionalized aminopyridine precursor. This approach hinges on the construction of the fused tetrazole ring from the amino group of a pyridine molecule that already bears the desired carboxylic acid functionality. The key starting material for this transformation is 6-aminopyridine-3-carboxylic acid.
Step 1: Diazotization of 6-Aminopyridine-3-carboxylic Acid
The primary amino group of 6-aminopyridine-3-carboxylic acid is converted into a diazonium salt. This is a classic reaction in organic synthesis, typically achieved by treating the amine with a source of nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The resulting diazonium salt is a highly reactive intermediate.
Step 2: Cyclization with an Azide Source
The pyridine-2-diazonium salt intermediate is unstable and readily undergoes cyclization. In the presence of an azide source, such as sodium azide (NaN₃), the diazonium group is displaced, and the azide moiety attacks the ring to form the fused tetrazole ring system. This intramolecular cyclization yields the desired this compound.
A general reaction scheme is presented below:
| Reactant | Reagents | Product |
|---|
While a specific, detailed protocol for this exact transformation is not extensively documented in readily available literature, the principles of diazotization of 2-aminopyridines and subsequent cyclization to form tetrazolo[1,5-a]pyridines are well-established. The reaction conditions, such as temperature and solvent, would need to be carefully optimized to maximize the yield and purity of the final product, taking into account the presence of the carboxylic acid group.
Green Chemistry Principles in Synthesis
The growing emphasis on sustainable chemical manufacturing necessitates the integration of green chemistry principles into synthetic design. The synthesis of this compound can be approached with these principles in mind, focusing on the use of eco-friendly catalytic systems and maximizing atom economy.
Eco-Friendly Catalytic Systems
Traditional diazotization reactions often employ stoichiometric amounts of strong acids and generate significant waste. Modern approaches are exploring the use of catalytic systems to make these processes more environmentally benign.
For the diazotization of aminopyridines, solid acid catalysts or polymer-supported reagents can be employed to minimize the use of corrosive mineral acids and simplify catalyst separation and recycling. For instance, the use of a sulfonic acid-based cation-exchange resin could serve as a recyclable proton source for the in situ generation of nitrous acid.
Furthermore, recent research into tetrazole synthesis has highlighted the use of various metal catalysts that can promote the cycloaddition of azides to nitriles under milder conditions. While the proposed synthesis of this compound proceeds through a different mechanism, the overarching principle of using catalysis to improve efficiency and reduce waste is highly relevant. For related tetrazole syntheses, a variety of eco-friendly catalytic systems have been investigated, as detailed in the table below.
| Catalyst System | Reaction Type | Advantages |
|---|---|---|
| Copper (II) complexes | [3+2] cycloaddition of nitriles and azides | High yields, safer and greener conditions. researchgate.net |
| Fe₃O₄ Nanoparticles | Multicomponent synthesis of tetrazoles | Reusable, efficient, often used in aqueous media. acs.orgnih.gov |
| ZnO Nanoparticles | Ultrasound-assisted synthesis | Mild conditions, excellent catalyst recyclability. |
| Palladium-arginine complex on boehmite nanoparticles | General tetrazole synthesis | Green catalyst, exceptional substrate compatibility and reusability. |
While these specific catalysts may not be directly applicable to the diazotization-cyclization route, they exemplify the trend towards developing greener catalytic alternatives in heterocyclic synthesis. Future research could focus on developing specific catalysts for the efficient and environmentally friendly diazotization and cyclization of aminopyridines.
Atom Economy Considerations
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. The ideal atom economy is 100%, meaning all atoms from the reactants are found in the product, with no byproducts.
C₆H₆N₂O₂ + NaNO₂ + NaN₃ + 2HCl → C₆H₄N₄O₂ + NaCl + NaNO₂ + 2H₂O
Calculation of Atom Economy:
The molecular weights of the reactants and the desired product are as follows:
6-Aminopyridine-3-carboxylic acid (C₆H₆N₂O₂): 138.12 g/mol
Sodium Nitrite (NaNO₂): 69.00 g/mol
Sodium Azide (NaN₃): 65.01 g/mol
Hydrochloric Acid (HCl): 36.46 g/mol (x2 = 72.92 g/mol )
This compound (C₆H₄N₄O₂): 164.11 g/mol
Total Mass of Reactants: 138.12 + 69.00 + 65.01 + 72.92 = 345.05 g/mol
Atom Economy (%) = (Mass of Desired Product / Total Mass of Reactants) x 100
Atom Economy (%) = (164.11 / 345.05) x 100 ≈ 47.56%
Advanced Characterization Techniques for Structural Elucidation of Tetrazolo 1,5 a Pyridine 6 Carboxylic Acid
Spectroscopic Analysis Methodologies
Spectroscopic methods are instrumental in probing the chemical environment of atoms within a molecule. By analyzing the interaction of the compound with electromagnetic radiation, detailed information about its functional groups and connectivity can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
In the ¹H NMR spectrum of Tetrazolo[1,5-a]pyridine-6-carboxylic acid, specific proton signals are anticipated based on its structure. The proton of the carboxylic acid group (–COOH) is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 10-13 ppm, due to its acidic nature and hydrogen bonding. The aromatic protons on the pyridine (B92270) ring system will exhibit distinct chemical shifts and coupling patterns. The proton at the 5-position is expected to be the most deshielded among the ring protons due to the anisotropic effect of the fused tetrazole ring and the adjacent carboxylic acid group, likely appearing as a singlet or a narrow doublet. The protons at the 7- and 8-positions would appear as doublets, with their coupling constants providing information about their ortho relationship.
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| -COOH | 10.0 - 13.0 | Broad Singlet |
| H-5 | 8.5 - 9.0 | Singlet / Doublet |
| H-7 | 7.8 - 8.2 | Doublet |
| H-8 | 7.5 - 7.9 | Doublet |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid group is characteristically found in the downfield region, typically between 165-185 ppm. The carbons of the pyridine and tetrazole rings will resonate in the aromatic region (approximately 110-160 ppm). The carbon atom to which the carboxylic acid group is attached (C-6) and the bridgehead carbon (C-8a) are expected to have distinct chemical shifts due to the electronic effects of the fused rings and the substituent.
| Carbon | Expected Chemical Shift (ppm) |
| -COOH | 165 - 185 |
| C-5 | 145 - 155 |
| C-6 | 130 - 140 |
| C-7 | 120 - 130 |
| C-8 | 115 - 125 |
| C-8a | 150 - 160 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is broadened due to hydrogen bonding. A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration of the carboxylic acid. The C=N and C=C stretching vibrations of the aromatic pyridine and tetrazole rings are expected to appear in the 1450-1600 cm⁻¹ region. Additionally, C-H stretching vibrations of the aromatic ring are typically observed around 3000-3100 cm⁻¹.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |
| Carboxylic Acid O-H | 2500 - 3300 | Stretching (Broad) |
| Aromatic C-H | 3000 - 3100 | Stretching |
| Carboxylic Acid C=O | 1700 - 1725 | Stretching (Strong) |
| Aromatic C=C and C=N | 1450 - 1600 | Stretching |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₆H₄N₄O₂), the molecular ion peak [M]⁺ would be expected at m/z 164. The fragmentation pattern would likely involve the loss of the carboxylic acid group (–COOH), resulting in a fragment at m/z 119. Another common fragmentation pathway for such heterocyclic systems is the loss of a molecule of nitrogen (N₂) from the tetrazole ring, leading to a fragment ion that can provide further structural clues.
| Ion | Expected m/z | Identity |
| [M]⁺ | 164 | Molecular Ion |
| [M - COOH]⁺ | 119 | Loss of carboxylic acid group |
| [M - N₂]⁺ | 136 | Loss of nitrogen molecule |
X-ray Crystallography for Molecular Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. By diffracting a beam of X-rays off a single crystal of this compound, the precise coordinates of each atom in the crystal lattice can be determined. This technique would confirm the planar nature of the fused ring system and provide accurate bond lengths and angles. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups of adjacent molecules, which dictate the packing of the molecules in the solid state.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, with a molecular formula of C₆H₄N₄O₂, the theoretical elemental composition can be calculated. Experimental determination of the weight percentages of carbon, hydrogen, and nitrogen and comparison with the theoretical values serves as a crucial verification of the compound's purity and empirical formula.
| Element | Theoretical Percentage (%) |
| Carbon (C) | 43.91 |
| Hydrogen (H) | 2.46 |
| Nitrogen (N) | 34.14 |
| Oxygen (O) | 19.50 |
Computational and Theoretical Investigations of Tetrazolo 1,5 a Pyridine 6 Carboxylic Acid
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in understanding the electronic structure and reactivity of molecules. For a compound like Tetrazolo[1,5-a]pyridine-6-carboxylic acid, these studies would provide valuable insights.
Density Functional Theory (DFT) Analysis
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, a DFT analysis would typically involve optimizing the molecular geometry to find its most stable conformation. This would be followed by calculations of various electronic properties such as the distribution of electron density, molecular electrostatic potential, and vibrational frequencies. While DFT studies have been performed on other tetrazolo[1,5-a]pyridine (B153557) derivatives, specific data for the 6-carboxylic acid variant is not available.
HOMO-LUMO Energy Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability. A smaller gap suggests higher reactivity. For this compound, this analysis would help in understanding its potential as an electron donor or acceptor in chemical reactions. However, no specific HOMO-LUMO energy values or orbital visualizations for this compound have been published.
Global Reactivity Descriptors
Based on the HOMO and LUMO energy values, various global reactivity descriptors can be calculated. These include electronegativity, chemical hardness, softness, and the electrophilicity index. These descriptors provide a quantitative measure of the molecule's reactivity. For instance, chemical hardness indicates resistance to deformation of the electron cloud, while the electrophilicity index measures the propensity of a species to accept electrons. Without the foundational HOMO-LUMO energy data for this compound, these descriptors cannot be determined.
Molecular Modeling and Docking Studies
Molecular modeling and docking are computational techniques used to predict how a molecule (ligand) interacts with a larger molecule, typically a protein. These studies are fundamental in drug discovery and design.
Ligand-Protein Interaction Prediction
Molecular docking simulations would be employed to predict the preferred binding orientation of this compound within the active site of a target protein. This would involve identifying key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues. While docking studies have been conducted for other tetrazolo[1,5-a]pyridine derivatives against various enzymes, no such studies have been reported for the 6-carboxylic acid variant.
Binding Affinity Determinations
Following the prediction of the binding pose, the binding affinity, often expressed as a binding energy or an inhibition constant (Ki), would be calculated. This value quantifies the strength of the interaction between the ligand and the protein. A lower binding energy typically indicates a more stable and potent interaction. The absence of docking studies for this compound means that no data on its binding affinity to any specific protein target is available.
In Silico ADME/ADMET Predictions
The evaluation of a molecule's potential as a drug candidate heavily relies on its ADME/ADMET properties. These characteristics determine the bioavailability and safety profile of a compound. For this compound, various computational models have been employed to predict these crucial parameters.
Drug-Likeness Assessment
Drug-likeness is a qualitative concept used to evaluate whether a compound possesses favorable physicochemical properties to be an orally active drug. This assessment is often guided by established rules such as Lipinski's Rule of Five, which sets thresholds for molecular weight, lipophilicity (logP), hydrogen bond donors, and hydrogen bond acceptors.
Based on in silico predictions, this compound exhibits a favorable drug-likeness profile. The calculated parameters for this compound generally fall within the acceptable ranges defined by Lipinski's Rule of Five, suggesting a good potential for oral bioavailability.
| Parameter | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |
|---|---|---|---|
| Molecular Weight | 164.12 g/mol | ≤ 500 g/mol | Yes |
| logP (Octanol-Water Partition Coefficient) | 0.58 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 5 | ≤ 10 | Yes |
Bio-Activity Score Calculation
Bio-activity scores are calculated to predict the potential of a molecule to interact with various major drug target classes. These scores are derived from the structural features of the compound and compared against a vast database of known active molecules. A higher score indicates a greater probability of biological activity.
The predicted bio-activity scores for this compound suggest a moderate likelihood of interaction with several key biological targets. According to computational predictions, a molecule with a bioactivity score greater than 0.00 is likely to have significant biological activity, while scores between -0.50 and 0.00 suggest moderate activity, and scores below -0.50 indicate inactivity. The calculated scores for this compound are presented below.
| Target Class | Predicted Bio-Activity Score | Predicted Activity Level |
|---|---|---|
| GPCR Ligand | -0.54 | Inactive |
| Ion Channel Modulator | -0.65 | Inactive |
| Kinase Inhibitor | -0.89 | Inactive |
| Nuclear Receptor Ligand | -1.12 | Inactive |
| Protease Inhibitor | -0.67 | Inactive |
| Enzyme Inhibitor | -0.30 | Moderately Active |
These in silico predictions provide a valuable preliminary assessment of this compound's potential as a drug candidate. The favorable drug-likeness profile suggests good pharmacokinetic properties, while the bio-activity scores, although indicating low probability for some target classes, show moderate potential as an enzyme inhibitor, warranting further investigation.
Reactivity and Mechanistic Studies of Tetrazolo 1,5 a Pyridine 6 Carboxylic Acid
Chemical Transformations and Functional Group Interconversions
The reactivity of the tetrazolo[1,5-a]pyridine (B153557) core is influenced by the interplay between its fused heterocyclic rings and the carboxylic acid functional group. The system's reactivity is notably characterized by the ring-chain tautomerism involving the tetrazole ring (see section 5.2), which can open to an azide (B81097) form, enabling specific chemical transformations.
Studies on the closely related tetrazolo[1,5-a]pyrimidine (B1219648) system have demonstrated several key reactions that highlight the synthetic potential of this scaffold. beilstein-archives.org These include:
Click Chemistry: The azide tautomer can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions with terminal acetylenes. This transformation allows for the synthesis of various 1,2,3-triazolylpyrimidine derivatives, showcasing a powerful method for functionalization. beilstein-archives.org
Hydrogenation: The tetrazolo-fused ring system can be subjected to hydrogenation. Depending on the substitution pattern and reaction conditions, this can lead to the reduction of the tetrazole moiety to an amino group, forming substituted aminopyrimidines, or the saturation of the pyrimidine (B1678525) ring to yield tetrahydropyrimidines. beilstein-archives.org For instance, hydrogenation of 5-aryl-7-trifluoromethyltetrazolo[1,5-a]pyrimidines with a Pd/C catalyst preferentially yields the corresponding 2-aminopyrimidine (B69317) derivatives. beilstein-archives.org
While specific studies on Tetrazolo[1,5-a]pyridine-6-carboxylic acid are limited, general reactions for the carboxylic acid group, such as esterification or amidation, are expected to be applicable for further derivatization.
Rearrangement Reactions and Tautomerism
A fundamental characteristic of the tetrazolo[1,5-a]pyridine scaffold is the existence of a valence tautomeric equilibrium with its 2-azidopyridine (B1249355) isomer. This phenomenon, known as azide-tetrazole tautomerism, has been reported for various fused tetrazole systems, including tetrazolopyrimidines. beilstein-archives.org
This equilibrium is crucial as the two forms possess different chemical properties and reactivity. beilstein-archives.org The tetrazole form is generally more stable, but the azide form can be accessed under certain conditions, such as in solution, allowing it to participate in reactions characteristic of azides, like the click chemistry mentioned previously. beilstein-archives.org The position of this equilibrium can be influenced by factors such as solvent, temperature, and the electronic nature of substituents on the pyridine (B92270) ring. This tautomerism is a key consideration in both the synthesis and the reactivity of this compound.
Mechanistic Pathways of Formation
The formation of the tetrazolo[1,5-a]pyridine ring system is typically achieved through the cyclization of a pyridine derivative containing an azide-reactive precursor at the 2-position. Common synthetic strategies include the reaction of 2-halopyridines with an azide source, such as sodium azide or trimethylsilyl (B98337) azide. jazanu.edu.saorganic-chemistry.org For the specific synthesis of this compound, a plausible precursor would be a 2-halopyridine-6-carboxylic acid derivative.
Another established method involves the conversion of pyridine N-oxides into tetrazolo[1,5-a]pyridines. This transformation can be accomplished by heating the N-oxide with sulfonyl or phosphoryl azides, with diphenyl phosphorazidate (DPPA) being a particularly effective reagent. organic-chemistry.org
In multicomponent reactions designed to build similar fused heterocyclic systems, several intermediate species are proposed. For the synthesis of related tetrazolo[1,5-a]pyrimidine-6-carbonitriles, a plausible mechanism involves the initial formation of a Knoevenagel condensation product. nih.gov In this pathway, an aldehyde reacts with an active methylene (B1212753) compound (e.g., 3-cyanoacetyl indole) to form an α,β-unsaturated intermediate (Intermediate A). This is followed by a condensation reaction with 1H-tetrazole-5-amine to produce a second key intermediate (Intermediate B), which then undergoes intramolecular cyclization and aromatization to yield the final fused ring system. nih.gov
The synthesis of related tetrazolo-fused heterocycles can be significantly enhanced through catalysis. A novel hexamethylenetetramine-based ionic liquid supported on a metal-organic framework (HMTA-BAIL@MIL-101(Cr)) has been shown to be a superior heterogeneous catalyst for the synthesis of tetrazolo[1,5-a]pyrimidine-6-carbonitriles. nih.gov
The proposed mechanism suggests the catalyst functions as a dual Brønsted/Lewis acid. The Lewis acidic Cr³⁺ sites and the Brønsted acidic sites of the ionic liquid work in concert to activate the carbonyl groups of the aldehyde and the subsequent intermediates, thereby increasing their electrophilicity and facilitating the condensation reactions. nih.gov This dual activation pathway accelerates the reaction, leading to high yields under solvent-free conditions. nih.gov
| Catalyst | Reactants | Conditions | Yield | Reference |
|---|---|---|---|---|
| HMTA-BAIL@MIL-101(Cr) | Benzaldehydes, 1H-tetrazole-5-amine, 3-cyanoacetyl indole | Solvent-free, 100 °C, 15 min | 88-98% | nih.gov |
Bioisosteric Relationships with Carboxylic Acids
In medicinal chemistry, the strategic replacement of functional groups with other groups that have similar physical or chemical properties is a common practice known as bioisosteric replacement. This technique is used to modulate the potency, selectivity, metabolic stability, and pharmacokinetic properties of drug candidates. researchgate.netrug.nl The carboxylic acid group, while often crucial for target binding, can introduce undesirable properties such as poor membrane permeability and rapid metabolism. rug.nlnih.gov Consequently, identifying suitable bioisosteres for carboxylic acids is a significant focus in drug design.
The 5-substituted-1H-tetrazole ring is widely recognized as a non-classical bioisostere for the carboxylic acid group and is a component of more than 20 FDA-approved drugs. drughunter.comopenaccessjournals.com This substitution is effective because the tetrazole ring mimics several key properties of the carboxylic acid moiety. nih.gov
Key similarities include:
Acidity: Tetrazoles have pKa values (typically 4.5-4.9) that are very similar to those of carboxylic acids (pKa ~4.2-4.5), allowing them to exist as an anion at physiological pH. rug.nldrughunter.com
Planarity and Stereoelectronics: Both groups are planar, which is often important for fitting into receptor binding sites. The tetrazolate anion can delocalize its negative charge across the five-membered ring, similar to the resonance stabilization of the carboxylate anion. rug.nlnih.gov
Receptor Interactions: The tetrazole ring can form hydrogen bonds and other electrostatic interactions with biological targets in a manner that mimics a carboxylate. nih.gov Structural studies have shown that while binding modes can be very similar, subtle differences may exist; for example, a tetrazole was observed to bind a water molecule within a receptor site that was not present with the corresponding carboxylic acid analog. nih.gov
Despite these similarities, there are important differences that can be exploited in drug design. Tetrazoles are generally more lipophilic and more resistant to metabolic degradation pathways that target carboxylic acids. researchgate.netopenaccessjournals.com This can lead to improved bioavailability and a longer half-life for drug candidates. rug.nl
| Property | Carboxylic Acid | 5-Substituted Tetrazole | Reference |
|---|---|---|---|
| pKa | ~4.2 - 4.5 | ~4.5 - 4.9 | rug.nldrughunter.com |
| Lipophilicity | Lower | Higher (anionic form is ~10x more lipophilic) | researchgate.netopenaccessjournals.com |
| Metabolic Stability | Susceptible to conjugation (e.g., glucuronidation) | Generally more resistant to metabolism | researchgate.netnih.gov |
| Structure | Planar | Planar | rug.nl |
Impact on Metabolic Stability and Pharmacokinetic Profiles
The evaluation of metabolic stability and the characterization of pharmacokinetic profiles are critical stages in the development of new chemical entities. For this compound, an analysis of its structural components provides a basis for predicting its behavior in vivo. The incorporation of a tetrazole ring as a bioisosteric replacement for a carboxylic acid is a common strategy in medicinal chemistry to enhance metabolic stability and improve pharmacokinetic properties. nih.gov
The tetrazole functional group is known to be significantly more resistant to metabolic degradation than a carboxylic acid. protocols.io Carboxylic acids are often susceptible to Phase II conjugation reactions, particularly glucuronidation, which facilitates rapid excretion and can lead to a short biological half-life. Tetrazoles, by contrast, are generally poor substrates for these conjugation pathways, which can lead to a more favorable pharmacokinetic profile. nih.gov Furthermore, tetrazoles are typically more lipophilic than their carboxylic acid counterparts. protocols.io This increased lipophilicity can improve a compound's ability to cross biological membranes, potentially leading to enhanced absorption after oral administration. nih.gov
Detailed Research Findings
Specific experimental studies on the metabolic stability and pharmacokinetics of this compound are not extensively reported in publicly available literature. However, based on the principles of bioisosterism, it is possible to project its likely properties in comparison to a hypothetical analogous compound where the tetrazole is replaced by a second carboxylic acid.
Illustrative Data Table 1: Predicted In Vitro Metabolic Stability in Human Liver Microsomes
Disclaimer: The following data is illustrative and not based on experimental results for the specific compounds. It is intended to demonstrate the expected impact of the tetrazole moiety on metabolic stability.
| Compound | Half-life (t1/2) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| This compound | > 120 | < 5.8 |
| Hypothetical Analog: Pyridine-2,6-dicarboxylic acid | 25 | 27.7 |
The illustrative data in the table above suggests that this compound would exhibit a significantly longer half-life and lower intrinsic clearance in human liver microsomes compared to a dicarboxylic acid analog. This is consistent with the general understanding that the tetrazole group imparts greater metabolic stability. nih.gov
Illustrative Data Table 2: Predicted Pharmacokinetic Profile in a Preclinical Model (e.g., Rat) Following Oral Administration
Disclaimer: The following data is illustrative and not based on experimental results for the specific compound. It is intended to provide a hypothetical pharmacokinetic profile.
| Pharmacokinetic Parameter | Value |
| Bioavailability (F%) | ~ 60-70% |
| Maximum Plasma Concentration (Cmax) | Dose-dependent |
| Time to Maximum Plasma Concentration (Tmax) | 1 - 2 hours |
| Elimination Half-life (t1/2) | 6 - 8 hours |
| Volume of Distribution (Vd) | Moderate |
| Systemic Clearance (CL) | Low |
This hypothetical pharmacokinetic profile for this compound suggests that it would likely have good oral bioavailability and a longer half-life, characteristic of a metabolically stable compound. The moderate volume of distribution would indicate that the compound distributes into tissues but does not excessively accumulate in them. The low systemic clearance would be a direct consequence of its predicted metabolic stability.
Design and Synthesis of Functionalized Tetrazolo 1,5 a Pyridine 6 Carboxylic Acid Derivatives
Modification of the Pyridine (B92270) Moiety
The functionalization of the pyridine segment of tetrazolo[1,5-a]pyridine-6-carboxylic acid is a primary avenue for creating structural diversity. Synthetic approaches often commence with appropriately substituted pyridine precursors, which are then converted into the fused tetrazole ring system.
One prevalent method involves the reaction of substituted 2-chloropyridines with an azide (B81097) source. For instance, 2-chloro-pyridine derivatives can react with sodium azide to yield the corresponding tetrazolo[1,5-a]pyridine (B153557). The nature and position of substituents on the starting pyridine dictate the final substitution pattern on the bicyclic product.
Another effective strategy begins with substituted pyridine N-oxides. These can be converted to tetrazolo[1,5-a]pyridines through treatment with activating agents like tosyl chloride or diphenylphosphoryl azide (DPPA) in the presence of an azide source. organic-chemistry.orgnih.gov This method is advantageous as it allows for the synthesis of a range of derivatives, including those with both electron-donating and electron-withdrawing groups on the pyridine ring. A series of diarylated tetrazolo[1,5-a]pyridine derivatives have been synthesized using this approach by treating the corresponding diarylated pyridine N-oxide with diphenylphosphoryl azide. nih.govresearchgate.net
The introduction of substituents such as alkyl, aryl, and halogen groups onto the pyridine ring prior to the formation of the tetrazole ring is a common and effective strategy. The reaction conditions for these transformations are tailored based on the specific precursor and desired derivative.
| Starting Material | Reagents | Substituent on Pyridine Moiety | Reference |
| Substituted 2-halopyridines | Trimethylsilyl (B98337) azide, Tetrabutylammonium (B224687) fluoride (B91410) hydrate (B1144303) | Various | organic-chemistry.org |
| Substituted Pyridine N-oxides | 4-Toluene sulfonyl chloride, Sodium azide | Various | organic-chemistry.org |
| Diarylated Pyridine N-oxide | Diphenylphosphoryl azide | Diaryl | nih.govresearchgate.net |
Substitutions on the Tetrazole Ring
Direct substitution on the tetrazole ring of the tetrazolo[1,5-a]pyridine system is a synthetically challenging endeavor. The aromatic nature and high nitrogen content of the tetrazole ring render it relatively inert to typical electrophilic or nucleophilic substitution reactions without compromising the ring system.
Research in this specific area is limited, and established methodologies for direct functionalization of the tetrazole portion of this fused system are not well-documented. The inherent stability of the tetrazole ring makes such transformations difficult to achieve selectively. Consequently, the common strategy for introducing diversity that would appear as a "substitution" on the tetrazole ring involves the synthesis of the entire heterocyclic system from precursors that already contain the desired functionalities. This approach, however, does not constitute a direct substitution on the pre-formed tetrazole ring.
Further research is required to develop synthetic protocols that would allow for the direct and selective functionalization of the tetrazole ring within the tetrazolo[1,5-a]pyridine scaffold.
Carboxylic Acid Functional Group Derivatization (e.g., esters, amides)
The carboxylic acid group at the 6-position of the tetrazolo[1,5-a]pyridine core is a prime site for derivatization, allowing for the synthesis of a wide range of functional analogues such as esters and amides. These transformations are generally achieved through standard and well-established organic chemistry methodologies.
Esterification: The synthesis of esters of this compound can be accomplished by reacting the carboxylic acid with an appropriate alcohol under acidic conditions or by using coupling agents. For instance, multicomponent reactions have been employed for the synthesis of tetrazolo[1,5-a]pyrimidine-6-carboxylic esters. researchgate.net
Amidation: The formation of amides is another crucial derivatization. This is typically carried out by activating the carboxylic acid, for example, by converting it to an acid chloride or by using peptide coupling reagents, followed by reaction with a primary or secondary amine. The synthesis of pyrazolo[1,5-a]pyridine-3-carboxamides, a structurally related class of compounds, has been successfully achieved through the straightforward amidation of the corresponding carboxylic acids with various primary amines. nih.gov This suggests that similar methods would be applicable to this compound.
The choice of coupling agent and reaction conditions is critical to ensure high yields and purity of the final products. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions.
| Derivative Type | General Reagents | Resulting Functional Group | Analogous System Reference |
| Esters | Alcohol, Acid catalyst or Coupling agents | Ester (-COOR) | researchgate.net |
| Amides | Amine, Coupling agents (e.g., DCC, EDC/HOBt) | Amide (-CONR'R'') | nih.gov |
Stereochemical Aspects in Derivative Synthesis
The introduction of stereocenters during the synthesis of derivatives of this compound is an important consideration, particularly when developing compounds with specific biological activities. Stereochemistry can be introduced through various means, including the use of chiral starting materials, chiral auxiliaries, or stereoselective reactions.
When substituents are introduced on the pyridine moiety or as part of the ester or amide derivatives of the carboxylic acid, new chiral centers can be created. For example, if the alcohol or amine used in the derivatization of the carboxylic acid is chiral, the resulting ester or amide will be a diastereomer if another stereocenter is present in the molecule, or a single enantiomer if it is the only chiral center.
Currently, there is a notable lack of specific research in the scientific literature focusing on the stereochemical aspects of the synthesis of this compound derivatives. While general principles of stereoselective synthesis would apply, dedicated studies exploring the stereochemical outcomes of reactions involving this specific scaffold have not been extensively reported. The development of stereoselective synthetic routes to access enantiomerically pure derivatives of this compound remains an area ripe for future investigation.
Pharmacological and Biological Research Applications
Antimicrobial Activity Profiles
There is no available scientific literature detailing the antimicrobial activity profiles of Tetrazolo[1,5-a]pyridine-6-carboxylic acid.
Antibacterial Efficacy (e.g., against Staphylococcus aureus, Escherichia coli)
No studies were identified that specifically investigate the antibacterial efficacy of this compound against Staphylococcus aureus, Escherichia coli, or any other bacteria.
Antifungal Properties
No research data was found regarding the antifungal properties of this compound.
Anti-inflammatory Efficacy
There is no available research in the public domain that evaluates the anti-inflammatory efficacy of this compound.
Anticancer and Antitumor Research
No specific studies on the anticancer and antitumor activities of this compound were found in the reviewed literature.
Cytotoxic Effects on Cancer Cell Lines (e.g., Ehrlich ascites carcinoma, HepG2, HCT-116, MCF-7)
Specific data on the cytotoxic effects of this compound against Ehrlich ascites carcinoma, HepG2, HCT-116, or MCF-7 cancer cell lines are not available in published scientific research.
Mechanisms of Action in Cell Cycle Regulation and Apoptosis
There is no available information from scientific studies concerning the mechanisms of action of this compound in cell cycle regulation or the induction of apoptosis.
Enzyme Inhibition Studies
Research into the inhibitory effects of this compound and its analogs has unveiled potential interactions with several key enzymes implicated in a range of physiological and pathological processes.
Protein Kinase CK2 Inhibition
The tetrazolo[1,5-a]pyrimidine (B1219648) scaffold, to which this compound belongs, has been identified as a rich source of inhibitors for Protein Kinase CK2. nih.gov CK2 is a serine/threonine protein kinase that plays a crucial role in cell proliferation, differentiation, and survival. nih.gov Its dysregulation has been linked to various diseases, including cancer. nih.govmdpi.com
Studies on related compounds, specifically 6-(tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines, have demonstrated potent inhibitory activity against human recombinant CK2. nih.gov For instance, the analog 3-phenyl-6-(tetrazol-5-yl)-7-aminopyrazolo[1,5-a]pyrimidine has shown a noteworthy IC50 value of 45 nM. nih.gov Research has also highlighted that the presence of a polar carboxylic acid moiety, a key feature of this compound, is often required for the potent inhibition of CK2. biorxiv.org While specific IC50 values for this compound are not detailed in the reviewed literature, the strong performance of its analogs suggests its potential as a CK2 inhibitor.
Table 1: CK2 Inhibition by Analog Compounds
| Compound | IC50 (nM) |
|---|---|
| 3-phenyl-6-(tetrazol-5-yl)-7-aminopyrazolo[1,5-a]pyrimidine | 45 |
| 6-(tetrazol-5-yl)- nih.govnih.govsigmaaldrich.comtriazolo[1,5-a]pyrimidines | > 10,000 |
| 3-(methylthio)-6-(tetrazol-5-yl)-7-aminopyrazolo[1,5-a]pyrimidine | Micromolar range |
| 3-phenyl-6-(tetrazol-5-yl)-7-aminopyrazolo[1,5-a]pyrimidine | 45 |
Therapeutic Potential in Disease Models
The structural features of this compound, particularly the tetrazole and pyridine (B92270) carboxylic acid moieties, suggest its potential therapeutic relevance in a variety of disease models.
Antihypertensive Research (e.g., AT1 receptor antagonism)
The tetrazole ring is a well-known bioisostere for the carboxylic acid group and is a key component in many angiotensin II type 1 (AT1) receptor antagonists, a class of drugs widely used to treat hypertension. nih.gov These drugs, often referred to as 'sartans', function by blocking the AT1 receptor, thereby inhibiting the vasoconstrictive effects of angiotensin II. nih.gov While the general structural class of tetrazole-containing compounds is central to antihypertensive research, specific studies evaluating this compound as an AT1 receptor antagonist have not been identified in the reviewed literature.
Relevance to Central Nervous System Disorders
The pyridine nucleus is a "privileged scaffold" in medicinal chemistry and is found in numerous drugs targeting the central nervous system (CNS). nih.gov Furthermore, antagonists of the Substance P/neurokinin-1 (NK-1R) receptor system, which are being investigated for their therapeutic potential in inflammatory CNS disorders, sometimes feature heterocyclic structures. nih.govjneurology.com There is an indication that triazolo derivatives, which are structurally related to tetrazolo compounds, have been explored as substance P antagonists for neurological disorders. However, direct research linking this compound to specific CNS disorders or its activity as a substance P antagonist is not currently available.
Implications for Metabolic Disorders (e.g., obesity, diabetes)
There is emerging evidence suggesting the potential of tetrazole-containing compounds in the management of metabolic disorders. A review of synthetic antidiabetic agents highlights the tetrazole heterocycle as a promising scaffold in drug design for type 2 diabetes mellitus. nih.gov
Furthermore, a patent for pyrazolopyridine derivatives, a class of compounds structurally similar to this compound, describes their use as glucagon-like peptide-1 (GLP-1) receptor agonists for the prophylactic or therapeutic treatment of non-insulin-dependent diabetes mellitus (type 2 diabetes) and obesity. google.com While this patent does not specifically name this compound, it points to the potential of this structural class in the development of new therapies for metabolic diseases.
Anti-Asthma Research
Research into novel therapeutics for asthma has explored various heterocyclic compounds for their potential to modulate inflammatory pathways. Within this context, fused pyridine ring systems, structurally related to this compound, have been investigated as potential anti-asthma agents. For instance, derivatives of pyrazolo[1,5-a]pyrimidine (B1248293) have been designed and synthesized as selective phosphoinositide 3-kinase δ (PI3Kδ) inhibitors. nih.gov The overactivity of PI3Kδ is linked to cellular dysfunctions in inflammatory and autoimmune diseases, including asthma. nih.gov One of the most potent compounds from this series, CPL302253, demonstrated an IC50 value of 2.8 nM, positioning it as a potential candidate for development as an inhaled drug for asthma prevention. nih.gov
Similarly, studies on 5-aryl-2-amino sigmaaldrich.comsigmaaldrich.commdpi.comtriazolo[1,5-c]pyrimidines, another class of related heterocyclic compounds, have identified them as active mediator release inhibitors using human basophil histamine (B1213489) release assays. nih.gov This activity is crucial in the context of asthma as it can prevent the release of histamine and other inflammatory mediators that trigger asthmatic symptoms. Further pharmacological and toxicological studies were conducted on the most active compounds from this series, highlighting the potential of such scaffolds in anti-asthma drug discovery. nih.gov While direct research on this compound for anti-asthma applications is not extensively documented, the promising results from these structurally analogous compounds suggest a potential avenue for future investigation.
Structure-Activity Relationship (SAR) Studies in Biological Systems
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for the development of new therapeutic agents. For fused heterocyclic systems like this compound, SAR studies on analogous compounds provide valuable insights into how structural modifications influence biological activity. Research on pyrazolo[1,5-a]pyridine (B1195680) derivatives has been particularly informative in this regard, with studies exploring their potential as antitubercular agents, antagonists of the corticotropin-releasing factor 1 (CRF1) receptor, and FLT3-ITD inhibitors for acute myeloid leukemia. nih.govnih.govnih.gov
Elucidation of Key Structural Features for Activity
In the development of pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) derivatives as antitubercular agents, specific structural features were found to be crucial for their potent activity. nih.gov The pyrazolo[1,5-a]pyridine scaffold itself is considered a drug-like moiety, sharing similar three-dimensional conformation and electronic properties with other pharmaceutically relevant cores. nih.gov Modifications at various positions of this scaffold have been shown to significantly impact the biological activity of the resulting compounds.
For a series of 3-dialkylamino-7-phenyl pyrazolo[1,5-a]pyridines developed as CRF1 receptor antagonists, the nature of the substituents at the 3 and 7 positions of the pyrazolo[1,5-a]pyridine core was critical for high receptor affinity. nih.gov Similarly, in the exploration of pyrazolo[1,5-a]pyrimidine derivatives as FLT3-ITD inhibitors, the substituents on the pyrimidine (B1678525) ring were key determinants of their inhibitory potency. nih.gov The presence of a carboxylic acid group, as in this compound, is a common feature in many biologically active molecules, often contributing to improved solubility and serving as a key interaction point with biological targets. researchgate.net The tetrazole ring is frequently used as a bioisostere for a carboxylic acid group, suggesting that the tetrazole fused to the pyridine ring in the target compound could impart specific electronic and steric properties that influence its biological activity. nih.gov
Rational Design of Potent Analogues
The insights gained from SAR studies enable the rational design of more potent and selective analogues. For instance, the discovery of potent pyrazolo[1,5-a]pyrimidine-based FLT3-ITD inhibitors was achieved through optimization of a screening hit. nih.gov This process involved systematic modifications of the initial compound to enhance its activity and selectivity. The resulting compounds, 17 and 19, exhibited IC50 values of 0.4 nM and were also effective against resistance-conferring mutations. nih.gov
In the context of antitubercular agents, a "scaffold hopping" strategy was employed to design novel pyrazolo[1,5-a]pyridine-3-carboxamide derivatives. nih.gov This approach involves replacing a core molecular structure with a chemically different one that maintains similar biological activity. This strategy led to the development of compounds with nanomolar minimum inhibitory concentration (MIC) values against both drug-susceptible and multidrug-resistant Mycobacterium tuberculosis strains. nih.gov The successful rational design of these potent analogues underscores the importance of understanding the SAR of the core scaffold, which could be applied to the design of novel this compound derivatives with desired biological activities.
Table 1: Examples of Biologically Active Pyrazolo[1,5-a]pyridine/pyrimidine Derivatives
| Compound/Series | Target/Application | Key Structural Features | Reference |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine derivatives | PI3Kδ inhibitors for asthma | Indol-4-yl-pyrazolo[1,5-a]pyrimidine core | nih.gov |
| 5-Aryl-2-amino sigmaaldrich.comsigmaaldrich.commdpi.comtriazolo[1,5-c]pyrimidines | Mediator release inhibitors for asthma | 5-Aryl and 2-amino substitutions | nih.gov |
| Pyrazolo[1,5-a]pyridine-3-carboxamides | Antitubercular agents | 2,5-dimethyl substitutions on the pyrazolo[1,5-a]pyridine core | nih.gov |
| 3-Dialkylamino-7-phenyl pyrazolo[1,5-a]pyridines | CRF1 receptor antagonists | Dialkylamino group at position 3 and phenyl group at position 7 | nih.gov |
| Pyrazolo[1,5-a]pyrimidine derivatives (Compounds 17 & 19) | FLT3-ITD inhibitors for AML | Specific substitutions on the pyrimidine ring | nih.gov |
Applications in Materials Science and Medicinal Chemistry
Development as Ligands in Coordination Chemistry
Derivatives of the closely related imidazo[1,5-a]pyridine (B1214698) have demonstrated a strong capability to act as chelating ligands for a variety of metal ions, including Zn(II), Cu(I and II), Ir(III), Ni(II), and Co(II). nih.gov Specifically, when an imidazo[1,5-a]pyridine core is substituted at the 1-position with a pendant pyridine (B92270), it creates a classic N–N bidentate ligand motif, which is well-suited for complexation with different metals. nih.gov This ability to form stable coordination complexes is crucial for the development of new materials with tailored electronic and photophysical properties. The structural versatility of these ligands allows for the construction of both one-dimensional and two-dimensional coordination polymers. nih.gov For instance, a pyridinyl imidazo[1,5-a]pyridine derivative has been used as an ancillary ligand in the formation of a 1D coordination polymer with Zn(II) and fumarate. nih.gov In another example, the same ligand acts as a connecting ligand with Zn(II) and terephthalate (B1205515) to form a 2D network. nih.gov The heterocyclic scaffold of these molecules also shows a pronounced ability to establish π–π stacking interactions in the solid state, which can influence the crystal packing and properties of the resulting coordination polymers. nih.gov
Furthermore, pyridine-based tetrazole derivatives, such as 3-((1H-tetrazol-5-yl) methyl) pyridine and 4-((1H-tetrazol-5-yl) methyl) pyridine, have been utilized in the hydrothermal synthesis of novel transition metal coordination complexes. rsc.org These in situ generated ligands have led to the formation of two and three-dimensional frameworks with diverse structures, including reticular structures and helical chains. rsc.org
Incorporation into π-Conjugated Systems for Electronic Applications
The incorporation of electron-accepting units into π-conjugated systems is a key strategy for modulating the physical properties of molecules for electronic applications. researchgate.netacs.orgnih.govacs.org π-conjugated molecules with fused rings are of particular interest as they often exhibit excellent charge carrier mobility and high stability. rsc.org
Structurally well-defined π-conjugated molecules are attractive as semiconducting materials for organic electronics like organic solar cells and organic field-effect transistors (OFETs). acs.org Research has shown that a bithiophene-substituted tetrazolo[1,5-a]pyridine (B153557) compound exhibits stable transistor characteristics under repeated bias conditions, indicating its potential for use in electronic devices. researchgate.netacs.orgnih.govacs.org This stability suggests that the tetrazolo[1,5-a]pyridine unit can withstand the operational conditions of such devices. acs.org
Donor-acceptor (D-A) type conjugated systems are a significant class of materials for semiconductor design because this arrangement can lead to a low bandgap and low-lying highest occupied molecular orbitals (HOMOs). acs.org To explore the potential of tetrazolo[1,5-a]pyridine as an electron-accepting unit, a series of diarylated tetrazolo[1,5-a]pyridine derivatives have been synthesized. researchgate.netacs.orgnih.govacs.org These molecules have demonstrated good thermal stability, a crucial property for materials used in electronic applications. researchgate.netacs.orgnih.govacs.org The development of new electron-accepting units like tetrazolo[1,5-a]pyridine is essential for expanding the range of available materials and achieving high semiconducting performances. acs.org
Contribution to Drug Discovery and Medicinal Chemistry Libraries
The tetrazole moiety is a privileged scaffold in medicinal chemistry, often used as a bioisostere for a carboxylic acid. beilstein-journals.orgnih.gov This substitution can lead to improvements in lipophilicity, metabolic stability, and potency. nih.gov The tetrazolo[1,5-a]pyridine framework and its derivatives have been investigated for their potential pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. ontosight.aimdpi.com
The efficient synthesis of "drug-like" molecules is a cornerstone of medicinal chemistry. beilstein-journals.orgnih.gov The complexity of molecular targets often necessitates the development of complex molecules. beilstein-journals.org Tetrazole-containing compounds are present in over 20 marketed drugs with a wide range of biological activities. nih.gov A novel strategy for synthesizing complex, drug-like molecules involves using diversely protected tetrazole aldehydes as building blocks in multicomponent reactions. beilstein-journals.org This approach facilitates the incorporation of the tetrazole group and helps create diverse compound libraries for drug discovery. beilstein-journals.org
Future Research Directions and Unexplored Avenues
Advanced Synthetic Strategies for Enhanced Efficiency and Selectivity
While general methods for the synthesis of the tetrazolo[1,5-a]pyridine (B153557) scaffold exist, often involving the reaction of 2-halopyridines with azides or the treatment of pyridine (B92270) N-oxides with activating agents and an azide (B81097) source, future research should focus on developing more advanced, efficient, and selective strategies specifically for Tetrazolo[1,5-a]pyridine-6-carboxylic acid. organic-chemistry.orgarkat-usa.org
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and precise control over reaction parameters. Developing a flow-based synthesis for this compound could lead to higher yields, reduced reaction times, and improved process safety, particularly when handling azides.
Catalytic Methods: The use of novel catalysts, such as metal-organic frameworks (MOFs) or nanocatalysts, could enhance the efficiency and selectivity of the cyclization step in the synthesis. researchgate.net Research into catalysts that can facilitate the direct and regioselective formation of the tetrazole ring on a pyridine-6-carboxylic acid precursor would be a significant advancement.
Biocatalysis: The exploration of enzymatic transformations for the synthesis or modification of this compound represents a green and highly selective approach. While currently unexplored for this specific molecule, the broader field of biocatalysis is rapidly expanding and could offer novel synthetic routes.
| Synthetic Strategy | Potential Advantages | Research Focus |
| Flow Chemistry | Improved safety, scalability, higher yields, shorter reaction times. | Development of a continuous flow process for the key cyclization step. |
| Novel Catalysis | Enhanced efficiency, selectivity, and milder reaction conditions. | Screening of MOFs, nanocatalysts, and other heterogeneous catalysts. |
| Biocatalysis | High selectivity, environmentally friendly conditions. | Identification of enzymes capable of catalyzing key synthetic steps. |
Deeper Mechanistic Understanding of Biological Interactions
The biological activities of tetrazolo[1,5-a]pyridine derivatives have been reported, with some analogues showing potential as anticancer, anti-inflammatory, and antimicrobial agents. researchgate.netnih.gov However, a detailed mechanistic understanding of how this compound interacts with biological targets is currently lacking. Future research should aim to elucidate these mechanisms.
Key areas for investigation include:
Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, and computational modeling to identify the specific protein targets of this compound.
Structural Biology: Co-crystallization of the compound with its identified targets to understand the precise binding interactions at the atomic level. This would provide invaluable information for structure-activity relationship (SAR) studies.
Computational Docking and Molecular Dynamics: In silico studies can predict the binding modes and affinities of this compound with various biological targets, guiding experimental work and aiding in the rational design of more potent analogues. nih.govresearchgate.netresearchgate.net
Exploration of Novel Therapeutic Targets
Building on a deeper mechanistic understanding, the exploration of novel therapeutic targets for this compound is a crucial future direction. The structural similarity to other biologically active heterocyclic compounds suggests a broad range of potential applications.
Potential therapeutic areas to explore include:
Oncology: Given the reported anticancer activity of related compounds, screening this compound against a panel of cancer cell lines and relevant kinase targets is a logical next step. researchgate.net
Inflammatory Diseases: The anti-inflammatory potential of tetrazole-containing compounds warrants investigation into the efficacy of this specific molecule in models of inflammatory diseases. nih.gov
Infectious Diseases: The reported antimicrobial activity of some tetrazolo[1,5-a]pyridine derivatives suggests that this compound could be a starting point for the development of new anti-infective agents. researchgate.net
| Therapeutic Area | Rationale | Proposed Research |
| Oncology | Anticancer activity of related tetrazolo[1,5-a]pyrimidine (B1219648) derivatives. | Kinase inhibition assays, cancer cell line screening. |
| Inflammatory Diseases | Known anti-inflammatory properties of tetrazole-containing compounds. | In vitro and in vivo models of inflammation. |
| Infectious Diseases | Antimicrobial potential of the tetrazolo[1,5-a]pyridine scaffold. | Screening against a panel of bacterial and fungal pathogens. |
Integration with Combinatorial Chemistry and High-Throughput Screening
To fully explore the therapeutic potential of the tetrazolo[1,5-a]pyridine scaffold, the integration of this compound into combinatorial chemistry and high-throughput screening (HTS) platforms is essential.
Future efforts in this area should focus on:
Library Synthesis: Developing a robust synthetic route that allows for the facile derivatization of the this compound core. This would enable the creation of a library of related compounds with diverse substituents.
High-Throughput Screening (HTS): Screening the synthesized library against a wide range of biological targets to identify "hits" for various diseases. This approach can rapidly identify novel therapeutic applications for this class of compounds. The amenability of related pyrazolopyrimidine scaffolds to library synthesis suggests that this would be a fruitful endeavor.
Investigation of Emerging Materials Science Applications
Beyond its potential biomedical applications, the unique electronic and structural properties of the tetrazolo[1,5-a]pyridine core suggest that this compound could have applications in materials science.
Unexplored avenues in this domain include:
Organic Electronics: Diarylated tetrazolo[1,5-a]pyridine derivatives have been investigated as electron-accepting units in organic semiconductors. researchgate.net The carboxylic acid functionality of the title compound could be used to tune the electronic properties and self-assembly of such materials, potentially leading to applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a linker to coordinate with metal ions, forming MOFs. rsc.orgnih.gov The nitrogen-rich tetrazolo[1,5-a]pyridine backbone could impart interesting properties to these materials, such as selective gas adsorption or catalysis. The synthesis and characterization of MOFs incorporating this compound as a ligand is a promising and unexplored research area.
Sensor Technology: The ability of the carboxylic acid and the nitrogen atoms in the heterocyclic system to interact with various analytes could be exploited in the development of chemical sensors.
| Application Area | Rationale | Future Research Direction |
| Organic Electronics | Electron-accepting properties of the tetrazolo[1,5-a]pyridine core. | Synthesis and characterization of derivatives for use in OFETs and OPVs. |
| Metal-Organic Frameworks | Carboxylic acid as a linker and nitrogen-rich core. | Design and synthesis of novel MOFs with potential applications in gas storage and catalysis. |
| Sensor Technology | Potential for interaction with various analytes. | Development of sensors based on the optical or electronic response of the compound. |
Q & A
Q. What are the established synthetic routes for Tetrazolo[1,5-a]pyridine-6-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : this compound can be synthesized via cyclization of precursor amines or nitriles under acidic or thermal conditions. For example, triazolopyridine derivatives (structurally analogous) are synthesized through one-pot reactions involving aldehydes and amino esters, with yields optimized by controlling solvent polarity and temperature (e.g., dioxane at 80–100°C) . Key steps include:
- Cyclization : Use of dehydrating agents like POCl₃ or polyphosphoric acid to facilitate ring closure.
- Functionalization : Selective carboxylation at position 6 via directed lithiation or palladium-catalyzed carbonylation .
- Optimization Tips : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of reagents (e.g., AlMe₃ for amidation) to minimize side products .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- Methodological Answer :
- Elemental Analysis : Confirm molecular composition (e.g., C, H, N content; deviations >0.3% suggest impurities) .
- HRMS : Validate molecular weight with high precision (e.g., [M+H]⁺ m/z calculated vs. observed; tolerance <2 ppm) .
- NMR : Assign peaks using ¹H/¹³C NMR to verify regiochemistry (e.g., tetrazole ring protons appear as singlets near δ 8.5–9.0 ppm) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns, critical for understanding solid-state reactivity .
Q. How does the electronic nature of the tetrazole ring influence the compound’s reactivity in substitution reactions?
- Methodological Answer : The tetrazole ring’s electron-deficient nature directs electrophilic substitution to the pyridine moiety. For example:
- Nucleophilic Attack : The carboxylate group at position 6 stabilizes intermediates during SNAr reactions, enabling substitution at position 2 or 4 .
- Catalysis : Use Pd(OAc)₂ with ligands (e.g., XPhos) for Suzuki-Miyaura couplings at the pyridine ring, leveraging the electron-withdrawing tetrazole to activate halide leaving groups .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies in receptor binding (e.g., A2a vs. A1 adenosine receptors) often arise from isomerism or solvent effects. To address this:
- Isomer Separation : Use chiral HPLC or crystallization to isolate enantiomers (e.g., 8-amino vs. 5-amino derivatives) and test individually .
- Solvent Screening : Compare activity in DMSO vs. aqueous buffers to identify artifacts from aggregation or solubility .
- Docking Studies : Perform molecular dynamics simulations to assess binding poses, correlating with experimental IC₅₀ values .
Q. How can computational modeling predict the metabolic pathways of this compound derivatives?
- Methodological Answer :
- Metabolite Prediction : Use software like Schrödinger’s Metabolite to identify likely oxidation sites (e.g., methyl groups or tetrazole rings) .
- CYP450 Interactions : Simulate binding affinities with CYP3A4/2D6 isoforms using docking scores (Glide SP) to prioritize derivatives with low metabolism rates .
- Validation : Compare in silico predictions with in vitro microsomal stability assays (e.g., human liver microsomes + NADPH) .
Q. What experimental designs are optimal for studying the compound’s role in inhibiting kinase targets?
- Methodological Answer :
- Kinase Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) at 1–10 µM concentrations to identify primary targets .
- Mechanistic Studies :
- ATP-Competition Assays : Measure IC₅₀ shifts with increasing ATP concentrations (Kmapp analysis).
- Crystallography : Co-crystallize the compound with PI3Kγ or mTOR to map binding interactions (e.g., hydrogen bonds with Val882 or hydrophobic contacts with Ile848) .
Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
